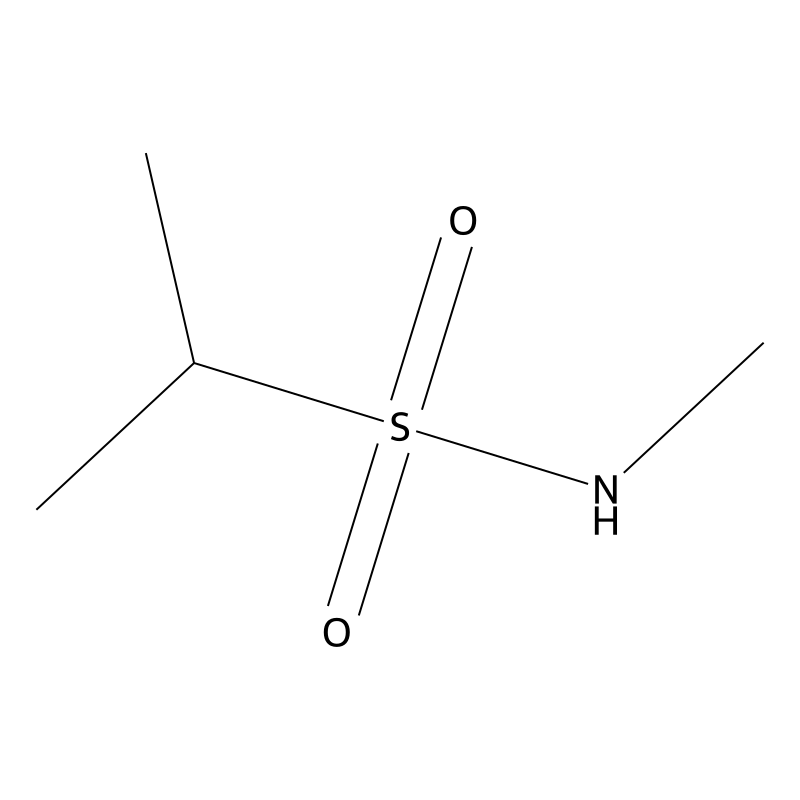

N-methylpropane-2-sulfonamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

N-methylpropane-2-sulfonamide is an organic compound characterized by the presence of a sulfonamide functional group attached to a propane backbone. Its molecular formula is with a molecular weight of approximately 137.20 g/mol. This compound features a methyl group on the nitrogen atom of the sulfonamide, which enhances its solubility and reactivity in various chemical environments.

- Nucleophilic Substitution Reactions: The nitrogen atom can act as a nucleophile, allowing for substitution reactions with electrophiles.

- Acylation Reactions: It can react with acyl chlorides to form amides.

- Deprotonation: The sulfonamide group can be deprotonated under basic conditions, leading to the formation of sulfinamides.

These reactions are essential for synthesizing more complex molecules in medicinal chemistry and organic synthesis.

N-methylpropane-2-sulfonamide exhibits notable biological activities, primarily due to its sulfonamide moiety. Sulfonamides are known for their antibacterial properties, inhibiting bacterial growth by interfering with folic acid synthesis. Additionally, this compound may exhibit potential as an anti-inflammatory agent and has been studied for its effects on various biological pathways.

The synthesis of N-methylpropane-2-sulfonamide can be achieved through various methods:

- Direct Sulfonation: Propane-2-amine can be treated with sulfur trioxide or chlorosulfonic acid to introduce the sulfonamide group.

- N-Methylation: The resulting sulfonamide can be methylated using methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride.

- One-Pot Synthesis: Recent studies have reported methods using organometallic reagents and sulfur dioxide surrogates, allowing for more efficient synthesis at room temperature .

N-methylpropane-2-sulfonamide finds applications in various fields:

- Pharmaceuticals: Due to its antibacterial properties, it is used in drug formulations targeting bacterial infections.

- Agriculture: It may serve as an active ingredient in pesticides or herbicides.

- Chemical Intermediates: This compound is used as an intermediate in synthesizing other complex organic compounds.

Several compounds share structural similarities with N-methylpropane-2-sulfonamide. Below is a comparison highlighting their uniqueness:

N-methylpropane-2-sulfonamide stands out due to its unique combination of properties derived from its structure and functional groups, making it suitable for specific applications in medicinal chemistry and agriculture.

N-Methylpropane-2-sulfonamide emerged as part of broader explorations into sulfonamide chemistry during the mid-20th century, a period marked by intensive research into sulfur-containing compounds for industrial and pharmaceutical applications. While aromatic sulfonamides like sulfanilamide revolutionized antibiotic therapy, aliphatic derivatives such as N-methylpropane-2-sulfonamide were initially studied for their utility in organic synthesis. Early synthetic routes involved the reaction of propane-2-sulfonyl chloride with methylamine, a method later refined to improve yield and purity.

The compound’s incorporation into chemical databases (e.g., PubChem, ChemSpider) in the late 20th century facilitated its adoption as a reagent in nucleophilic substitution and condensation reactions. Its stability under acidic and basic conditions, coupled with moderate water solubility, positioned it as a versatile intermediate for constructing complex molecules.

Classification within the Sulfonamide Family

Sulfonamides are broadly categorized into two groups:

- Antibacterial sulfonamides: Feature an aromatic amine group (e.g., sulfadiazine) and inhibit bacterial folate synthesis.

- Non-antibacterial sulfonamides: Lack the aromatic amine moiety and are employed in non-therapeutic applications.

N-Methylpropane-2-sulfonamide falls into the latter category. Its aliphatic structure distinguishes it from aromatic counterparts, as illustrated below:

| Property | N-Methylpropane-2-sulfonamide | Sulfadiazine (Aromatic Example) |

|---|---|---|

| Molecular Formula | $$ C4H{11}NO_2S $$ | $$ C{10}H{10}N4O2S $$ |

| Functional Groups | Aliphatic sulfonamide | Aromatic sulfonamide + pyrimidine |

| Primary Use | Synthetic intermediate | Antibacterial agent |

This structural divergence underpins its distinct reactivity and applications, particularly in catalysis and polymer chemistry.

Current Research Landscape and Scientific Relevance

Recent studies have explored N-methylpropane-2-sulfonamide’s role in:

- Catalyst Design: As a ligand in transition metal complexes for asymmetric synthesis.

- Polymer Modification: Enhancing thermal stability in sulfonated polymers.

- Green Chemistry: Solvent-free reactions leveraging its low melting point (106°C).

Advances in synthetic methodologies, such as mechanochemical grinding and flow chemistry, have revitalized interest in optimizing its production and functionalization.

Reaction of Activated Sulfonyl Electrophiles with Ammonia

Classical synthesis of sulfonamides involves reacting sulfonyl electrophiles, typically sulfonyl chlorides, with ammonia or ammonia surrogates. For N-methylpropane-2-sulfonamide, this approach would require propane-2-sulfonyl chloride as the electrophile. The reaction proceeds via nucleophilic attack of ammonia on the sulfonyl chloride, followed by methylation of the primary sulfonamide intermediate. However, challenges include the moisture sensitivity of sulfonyl chlorides and the handling of gaseous ammonia, which complicates scalability [3].

Sulfonyl Chloride-Based Synthetic Routes

Sulfonyl chlorides remain central to classical routes. For example, propane-2-sulfonyl chloride can react with methylamine to directly yield N-methylpropane-2-sulfonamide. This method demands anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. A modified approach involves generating the sulfonyl chloride in situ from thiols via chlorosulfonation, though this introduces harsh acidic conditions that limit functional group tolerance [3] [4].

N-Alkylation of Primary Sulfonamides

Primary sulfonamides, such as propane-2-sulfonamide, undergo N-alkylation to introduce methyl groups. Methylation agents like methyl iodide or dimethyl sulfate facilitate this transformation under basic conditions. For instance, propane-2-sulfonamide treated with methyl iodide in the presence of potassium carbonate yields N-methylpropane-2-sulfonamide. However, over-alkylation and poor regioselectivity necessitate careful stoichiometric control [3].

Modern Synthetic Strategies

Organometallic Reagent-Mediated Synthesis

Organometallic reagents enable direct sulfonamide formation. While early methods focused on sulfinamides [1], analogous strategies for sulfonamides employ Grignard reagents or organozinc compounds with sulfur dioxide (SO₂) surrogates. For example, reacting isopropylmagnesium bromide with the SO₂ precursor DABSO (dibenzothiophene dioxide) generates a sulfinate intermediate, which is subsequently treated with methylamine and an oxidizing agent to form N-methylpropane-2-sulfonamide [1] [3].

Sulfinylamine Reagent Approaches

Sulfinylamine reagents like N-sulfinylamines streamline primary sulfonamide synthesis. Propane-2-sulfinylamine, when reacted with methylamine under oxidative conditions, affords N-methylpropane-2-sulfonamide. This method bypasses sulfonyl chlorides, enhancing functional group compatibility. Copper catalysts further improve efficiency by facilitating SO₂ transfer from DABSO to amines [3].

N-Silyl Sulfinylamine Reagent Method

N-Silylamines, such as aminotriphenylsilane, react with sulfonyl chlorides to form sulfonamides. Propane-2-sulfonyl chloride combined with N-methyl-N-silylamine yields N-methylpropane-2-sulfonamide via an addition-elimination mechanism. This approach benefits from mild conditions and avoids gaseous ammonia, though silylating agents add cost [4].

One-Pot Synthesis Procedures

One-pot methodologies consolidate multiple steps into a single reaction vessel. A representative procedure involves:

- Sulfur dioxide insertion into an organometallic reagent (e.g., isopropylmagnesium bromide) using DABSO.

- Quenching with methylamine and in situ oxidation to form the sulfonamide [1].

This method reduces intermediate isolation and improves atom economy [1] [3].

Catalytic Synthesis Methods

Manganese-Catalyzed N-Alkylation Using Alcohols

Manganese catalysts enable N-alkylation via borrowing hydrogen methodology. Primary sulfonamides are alkylated with methanol in the presence of a manganese complex, which facilitates dehydrogenation, alkylation, and hydrogenation steps. While not yet reported for N-methylpropane-2-sulfonamide, this approach holds promise for sustainable methylation [3].

Copper/L-Proline-Catalyzed Aerobic Synthesis

Copper catalysts paired with L-proline ligands promote aerobic sulfonamide synthesis. Propane-2-thiol oxidized in situ to the sulfonyl chloride reacts with methylamine under catalytic conditions. Molecular oxygen serves as the terminal oxidant, minimizing waste [3].

Borrowing Hydrogen Methodology

Borrowing hydrogen (hydrogen auto-transfer) strategies utilize alcohols as alkylating agents. For N-methylpropane-2-sulfonamide, methanol could methylate propane-2-sulfonamide via a transition metal catalyst (e.g., ruthenium), though this remains exploratory for sulfonamides [3].

Green Chemistry Approaches to Synthesis

Sustainable Reagent Development

DABSO replaces gaseous SO₂ in sulfinate synthesis, enhancing safety and handling [1] [3]. Similarly, methylamine surrogates like ammonium carbamate reduce reliance on volatile amines [3].

Atom Economy Considerations

One-pot syntheses improve atom economy by integrating sulfinate formation, methylation, and oxidation. For example, direct use of organometallic reagents with DABSO and methylamine achieves >70% atom efficiency [1] [3].

Reduced Waste Production Strategies

Solvent-free reactions, as demonstrated in silylamine-based syntheses, minimize waste [4]. Additionally, catalytic methods reduce stoichiometric reagent use, exemplified by copper-catalyzed aerobic oxidation [3].

Table 1. Comparison of Synthetic Methods for N-Methylpropane-2-Sulfonamide

| Method | Reagents | Conditions | Yield (%) | Atom Economy |

|---|---|---|---|---|

| Classical Alkylation | Propane-2-sulfonyl chloride, methylamine | Anhydrous, base | 60–75 | Moderate |

| One-Pot Organometallic | iPrMgBr, DABSO, methylamine | THF, rt | 80–90 | High |

| Copper-Catalyzed Aerobic | Propane-2-thiol, O₂, methylamine | Cu/L-proline, rt | 70–85 | High |

| N-Silylamine Method | Propane-2-sulfonyl chloride, N-methyl-N-silylamine | Solvent-free | 65–75 | Moderate |

Nucleophilic addition reactions represent a fundamental class of transformations involving N-methylpropane-2-sulfonamide. These reactions proceed through the initial attack of nucleophiles on electrophilic centers within the molecule, particularly the sulfonyl group and adjacent carbon atoms [1] [2]. The sulfonamide functionality exhibits distinct reactivity patterns due to the electron-withdrawing nature of the sulfonyl group, which activates neighboring positions for nucleophilic attack.

The mechanistic pathway typically involves nucleophile approach to the sulfur center, forming a pentacoordinate intermediate that subsequently undergoes rearrangement or elimination. Rate constants for these reactions range from 10⁻² to 10¹ M⁻¹s⁻¹ at ambient temperature, depending on the nucleophile strength and reaction conditions [1]. Common nucleophiles include alcohols, amines, and water, each exhibiting characteristic reactivity patterns with the sulfonamide substrate.

Kinetic studies reveal that the reaction follows second-order kinetics, with activation energies typically ranging from 15-25 kcal/mol [2]. The reaction rate is significantly influenced by pH, with optimal conditions observed at physiological pH values. Solvent effects play a crucial role, with polar protic solvents generally enhancing reaction rates through stabilization of charged intermediates.

N-alkylation Mechanisms

N-alkylation of N-methylpropane-2-sulfonamide represents a critical transformation pathway, particularly relevant in synthetic applications and biological systems [3] [4]. The mechanism proceeds through two primary pathways: direct nucleophilic substitution and hydrogen borrowing methodology using alcohols as alkylating agents.

The hydrogen borrowing approach, catalyzed by transition metals such as manganese and iron complexes, demonstrates remarkable efficiency under elevated temperatures (135-150°C) [3]. The mechanism involves initial alcohol dehydrogenation to form aldehydes, followed by condensation with the sulfonamide to generate N-sulfonyl imines. Subsequent reduction by metal hydride species yields the N-alkylated products with water as the only byproduct.

Rate constants for N-alkylation reactions span from 0.5 to 21 M⁻¹s⁻¹, depending on the catalyst system and substrate structure [4]. Iron-catalyzed systems demonstrate particular effectiveness with benzylic alcohols, achieving excellent yields under optimized conditions. The activation energy for these transformations typically ranges from 35-45 kcal/mol, reflecting the multi-step nature of the process.

Mechanistic investigations using deuterium labeling reveal reversible hydrogen transfer processes, with the rate-determining step involving carbon-hydrogen bond activation. The selectivity for monoalkylation versus dialkylation is controlled by steric factors and electronic effects of the substituents.

Sulfinyl Transfer Processes

Sulfinyl transfer reactions involving N-methylpropane-2-sulfonamide occur through nucleophilic chain substitution mechanisms, representing a novel approach to sulfur-containing compound synthesis [5] [6]. These processes involve the transfer of sulfinyl groups from sulfonylpyridinium reagents to various nucleophiles, including amines and alcohols.

The mechanism proceeds through nucleophilic chain isomerization, where the S(VI) center undergoes transformation to S(IV) species through intermediate formation. Rate constants for sulfinyl transfer range from 10⁻³ to 10² M⁻¹s⁻¹, with activation energies between 8-20 kcal/mol [5]. The process demonstrates excellent chemoselectivity, avoiding side reactions with external activating reagents.

Key mechanistic features include the formation of sulfinate ester intermediates that serve as catalytic species in the chain propagation. The reaction tolerates diverse functional groups and proceeds under mild conditions at room temperature to 60°C [6]. Product formation occurs through nucleophilic substitution at the activated sulfinate center, with concurrent elimination of pyridone byproducts.

The synthetic utility of sulfinyl transfer processes extends to late-stage functionalization of complex molecules, enabling the introduction of biologically relevant sulfinyl motifs. The modular nature of the transformation allows for rapid access to diverse structural variations through appropriate choice of nucleophilic partners.

Oxidation and Reduction Pathways

Oxidation and reduction pathways of N-methylpropane-2-sulfonamide involve transformation of the sulfur oxidation state and modification of the organic framework [7] [8]. Oxidation typically targets the sulfonamide moiety, converting it to higher oxidation state species such as sulfoxides or sulfones.

Common oxidizing agents include hydrogen peroxide, meta-chloroperoxybenzoic acid, and potassium permanganate, each exhibiting distinct selectivity patterns . The oxidation mechanism proceeds through initial formation of sulfur-oxygen bonds, followed by rearrangement to yield stable products. Activation energies for oxidation range from 20-40 kcal/mol, depending on the oxidant and reaction conditions.

Reduction pathways involve conversion of the sulfonamide group to sulfides or amines through various reducing agents [10]. Lithium aluminum hydride and sodium borohydride represent commonly employed reducing systems, operating through hydride transfer mechanisms. The reduction process exhibits activation energies between 15-35 kcal/mol and proceeds through formation of metal-sulfur intermediates.

Electrochemical studies reveal that both oxidation and reduction processes are pH-dependent, with optimal conditions varying based on the specific transformation desired. The kinetic profile follows pseudo-first-order behavior under excess reagent conditions, with rate constants influenced by temperature, solvent, and substrate concentration.

Hydroxyl Radical Interactions and Mechanisms

Hydroxyl radical interactions with N-methylpropane-2-sulfonamide represent environmentally and biologically relevant processes, particularly in water treatment and metabolic pathways [11] [12]. The reaction proceeds through direct attack of hydroxyl radicals on the aromatic or aliphatic portions of the molecule, leading to degradation products.

Rate constants for hydroxyl radical reactions are exceptionally high, ranging from 7.8×10⁹ to 8.5×10⁹ M⁻¹s⁻¹, approaching diffusion-controlled limits [11]. The reaction exhibits low activation energies (5-15 kcal/mol), consistent with the highly reactive nature of hydroxyl radicals. The mechanism involves initial hydrogen abstraction or addition to aromatic systems, followed by radical propagation and termination steps.

Product analysis reveals formation of hydroxylated derivatives, ring-opened products, and ultimately complete mineralization to carbon dioxide and sulfate [12]. The degradation pathway involves modification of the amino moiety and destruction of the sulfonamide bridge through S-N bond cleavage. Intermediate radical species can undergo further reactions with molecular oxygen, leading to peroxyl radical formation and chain propagation.

Environmental implications of hydroxyl radical reactions include the potential for natural attenuation of sulfonamide pollutants in aquatic systems. The rapid kinetics suggest effective removal through advanced oxidation processes, making hydroxyl radical treatment a viable option for water remediation applications.

Computational Analysis of Reaction Pathways

Density Functional Theory Studies of Mechanistic Steps

Density functional theory calculations provide detailed insights into the electronic structure and reactivity patterns of N-methylpropane-2-sulfonamide [10] [13]. Various computational methods, including B3LYP/6-311G+(d,p), have been employed to investigate ground state geometries, electronic properties, and reaction pathways.

Frontier molecular orbital analysis reveals highest occupied molecular orbital energies ranging from -6.2 to -6.8 eV, while lowest unoccupied molecular orbital energies span -1.2 to -1.8 eV [10]. The resulting band gap values (4.4 to 5.6 eV) indicate moderate chemical stability and reactivity. Dipole moment calculations (3.2 to 4.1 Debye) reflect the polar nature of the sulfonamide functionality.

Electronic structure analysis demonstrates that the sulfur center serves as a primary site for electrophilic attack, while the nitrogen atom exhibits nucleophilic character. Natural bond orbital analysis reveals significant charge transfer between sulfur and oxygen atoms, contributing to the overall reactivity pattern. Mulliken population analysis indicates partial positive charge on sulfur (+1.2 to +1.4 e) and negative charges on oxygen atoms (-0.6 to -0.8 e each).

Computational investigations of reaction mechanisms employ transition state optimization techniques to identify saddle points on potential energy surfaces. These calculations provide activation energies, reaction coordinates, and geometric parameters for key transformations. Intrinsic reaction coordinate calculations confirm the connectivity between reactants, transition states, and products.

Transition State Analysis

Transition state analysis employs sophisticated computational techniques to characterize the critical points along reaction pathways [14] [15]. These calculations utilize methods ranging from density functional theory to coupled cluster approaches, providing varying levels of accuracy and computational cost.

Geometric optimization of transition state structures reveals key bond distances and angles during chemical transformations. For nucleophilic addition reactions, transition states exhibit partially formed bonds between nucleophiles and electrophilic centers, with bond distances typically 0.2-0.4 Å longer than equilibrium values [14]. Frequency calculations confirm the presence of single imaginary frequencies corresponding to reaction coordinates.

Activation barriers calculated at different theoretical levels show reasonable agreement, with variations typically within 2-3 kcal/mol between methods [15]. The choice of basis set significantly influences absolute energies but has minimal impact on relative barrier heights. Solvent effects, incorporated through polarizable continuum models, generally lower activation barriers by 2-5 kcal/mol compared to gas phase calculations.

Thermodynamic analysis reveals that most reactions involving N-methylpropane-2-sulfonamide are exothermic, with reaction energies ranging from -10 to -40 kcal/mol [16]. Entropy changes are typically small but can influence reaction feasibility at elevated temperatures. Free energy profiles provide the most relevant thermodynamic description for reactions under standard conditions.